molecular formula C7H5BClF3O2 B1461753 2-Chloro-3-(trifluoromethyl)phenylboronic acid CAS No. 957061-11-9

2-Chloro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1461753
CAS No.: 957061-11-9
M. Wt: 224.37 g/mol
InChI Key: NEHJDQKHVZYUAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

2-Chloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then transfers the group to an electrophilic organic compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways leading to biologically active molecules . The exact pathways affected would depend on the specific reactions in which this compound is used.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of this compound would depend on the specific reactions in which it is used. In the context of the Suzuki-Miyaura cross-coupling reaction, this compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of a suitable catalyst . Furthermore, the compound should be stored under appropriate conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of 2-Chloro-3-(trifluoromethyl)phenyl halides using boron reagents. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Properties

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHJDQKHVZYUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659365
Record name [2-Chloro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-11-9
Record name [2-Chloro-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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